molecular formula C18H18N2O B2564312 3-benzyl-2-propylquinazolin-4(3H)-one CAS No. 297762-39-1

3-benzyl-2-propylquinazolin-4(3H)-one

Cat. No. B2564312
M. Wt: 278.355
InChI Key: MNNNFJRLDBVJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-benzyl-2-propylquinazolin-4(3H)-one” is a chemical compound with the molecular formula C18H18N2O . It’s a member of the quinazolinone family, which are heterocyclic compounds containing a quinazoline moiety substituted by a ketone .


Molecular Structure Analysis

The molecular structure of “3-benzyl-2-propylquinazolin-4(3H)-one” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The quinazolinone moiety is a bicyclic structure with a benzene ring fused to a pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-benzyl-2-propylquinazolin-4(3H)-one” are not specified in the sources I have .

Scientific Research Applications

Antiviral and Antitumor Applications

  • Antiviral Activity : 3-benzyl-2-propylquinazolin-4(3H)-one derivatives have been investigated for their antiviral properties. A study demonstrated that certain derivatives prepared through Schiff base formation exhibited significant antiviral activities against a broad spectrum of viruses, including herpes simplex, vaccinia virus, and influenza A and B viruses. Among them, specific compounds showed promising activity against the entire tested virus set (Kumar et al., 2010).

  • Antitumor Activity : The antitumor potential of 3-benzyl-2-propylquinazolin-4(3H)-one derivatives has been explored, with certain compounds demonstrating significant activity against various human tumor cell lines, including melanoma, ovarian cancer, and breast cancer. Some derivatives were found to be more active than the reference drug, 5-fluorouracil, indicating their potent antitumor properties (El-Badry et al., 2020).

Radioiodination and Biodistribution

  • Radioiodination and Imaging : One of the derivatives, 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4(3H)-one, was successfully labeled with radioactive iodine. This process involved optimizing various reaction parameters such as concentration, pH, and time. The radiochemical yield was impressive, and the compound showed stability for up to 24 hours. Biodistribution studies indicated significant uptake in organs like the thyroid and tumor tissues, suggesting its potential application in radiopharmaceuticals for targeting tumor cells (Al-Salahi et al., 2018).

Catalysis and Synthetic Applications

  • Catalytic Applications : A novel hybrid organosilica was developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. This method provided several advantages, including low catalyst loading, high yields, short reaction times, and eco-friendly conditions. The organosilica served as a hybrid nanocatalyst, demonstrating the potential of 3-benzyl-2-propylquinazolin-4(3H)-one derivatives in catalyzing important pharmaceutical syntheses (Nikooei et al., 2020).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

3-benzyl-2-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-8-17-19-16-12-7-6-11-15(16)18(21)20(17)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNNFJRLDBVJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-propylquinazolin-4(3H)-one

Synthesis routes and methods

Procedure details

A solution of 2-propyl-4H-3,1-benzoxazin-4-one (1—1, 2.84 g, 15.0 mmol, 1 equiv.) and benzylamine(1.77 g, 16.5 mmol, 1.10 equiv.) in chloroform (10 mL) was heated at reflux for 4 hours. The reaction mixture was concentrated and the residue was heated in a mixture of NaOH (60 mg, 1.5 mmol, 0.1 equiv.) in ethylene glycol (10 mL) at 135° C. for 5 hours. The reaction mixture was cooled and diluted with water. The pH of the resulting mixture was adjusted to 7 by the addition of 6 N HCl. The insoluble solid was collected by filtration and recrystallized from acetone/water to give 3-benzyl-2-propylquinazolin-4(3H)-one (1–2) as cream-colored crystals. 1H NMR (500 MHz,CDCl3)δ8.31 (d, J=8 Hz, 1H), 7.74 (t, J=7 Hz, 1H),7.66 (d,J=8 Hz, 1H), 7.46 (t, J=8 Hz, 1H), 7.32 (m, 2H), 7.26 (m, 1H), 7.18 (d, J=7 Hz, 2H), 2.72 (t, J=7 Hz, 2H), 1.80 (m, 2H), 0.99 (t, J=7 Hz, 3H).
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Citations

For This Compound
2
Citations
YA El-Badry, SN Abdou - 2010 - researchgate.net
Foi realizada a sintese assistida por micro-ondas de 2-propilquinazolinona 1, seguida por suas utilidades subsequentes na sintese de uma atraente série de quinazolinonas funcionais …
Number of citations: 2 www.researchgate.net
YA El-Badry, SN Abdou - Periódico Tchê Química, 2018 - search.ebscohost.com
Foi realizada a síntese assistida po utilidades subsequentes na sintese 10. O uso da irradiação de microondas na rea uma técnica simples, eficiente e ecologicam compostosobtidos 3-…
Number of citations: 0 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.